molecular formula C15H14N4OS2 B3045972 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide CAS No. 1171926-04-7

2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Cat. No. B3045972
CAS RN: 1171926-04-7
M. Wt: 330.4
InChI Key: FNSLDEWRRCMCPI-UHFFFAOYSA-N
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Description

2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide, also known as DTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTT is a thiazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has also been shown to modulate the expression of certain genes and proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of the immune system. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been shown to scavenge free radicals and protect cells from oxidative stress. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide is also readily available and can be synthesized in large quantities. However, 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has limitations in terms of its specificity and selectivity, and further studies are needed to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide, including its potential applications in drug development, its mechanism of action, and its interactions with other compounds. 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, studies are needed to optimize the synthesis and purification of 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide and to develop new methods for its delivery and administration.

Scientific Research Applications

2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been studied for its neuroprotective effects and potential to prevent the formation of amyloid-beta plaques. In infectious diseases, 2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide has been studied for its antiviral and antibacterial properties.

properties

IUPAC Name

2-(2,4-dimethylanilino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-3-4-11(10(2)7-9)17-15-18-12(8-22-15)13(20)19-14-16-5-6-21-14/h3-8H,1-2H3,(H,17,18)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSLDEWRRCMCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167923
Record name 2-[(2,4-Dimethylphenyl)amino]-N-2-thiazolyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

CAS RN

1171926-04-7
Record name 2-[(2,4-Dimethylphenyl)amino]-N-2-thiazolyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171926-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dimethylphenyl)amino]-N-2-thiazolyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
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2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
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2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
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2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
Reactant of Route 5
2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
Reactant of Route 6
2-((2,4-dimethylphenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

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